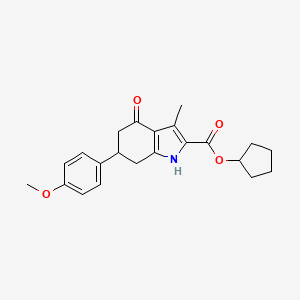

![molecular formula C20H17N3O3 B4693855 1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4693855.png)

1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Descripción general

Descripción

The compound “1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of pyridopyrimidine . Pyridopyrimidine is an organic heterobicyclic chemical compound consisting of a pyridine ring fused orthogonally at any position to a pyrimidine ring .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidine derivatives, such as the compound , can be achieved through a three-component condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole or 6-amino-1,3-dimethyluracil . This process can be catalyzed by DABCO-based ionic liquids .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidine derivatives is characterized by a pyridine ring fused orthogonally at any position to a pyrimidine ring . The specific substituents in the compound “1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would further define its molecular structure.Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidine derivatives can be influenced by various factors such as solvent, temperature, and catalyst dosage . The reactions are performed under mild conditions during acceptable reaction times and yield good to high results .Aplicaciones Científicas De Investigación

Anticancer Properties

Pyrido[2,3-d]pyrimidines exhibit promising anticancer effects. Researchers have investigated their activity against various cancer targets, including:

- Tyrosine Kinase Inhibition : These compounds can inhibit tyrosine kinases, such as ABL kinase and BCR-ABL, which play crucial roles in cancer cell growth and survival .

- Signaling Pathways : Pyrido[2,3-d]pyrimidines interfere with signaling pathways like the extracellular regulated protein kinases (ERK), phosphatidylinositol-3 kinase (PI3K), and mammalian target of rapamycin (mTOR) .

- Structure-Activity Relationship : Understanding the relationship between the compound’s structure and its anticancer activity is essential for designing new selective agents .

Antibacterial Activity

Pyrido[2,3-d]pyrimidines have demonstrated antibacterial effects. They are effective against pathogens like Toxoplasma gondii and Pneumocystis carinii .

CNS Depressant and Anticonvulsant Properties

These compounds exhibit central nervous system (CNS) depressant and anticonvulsant activities, making them relevant for neurological research .

Antipyretic and Analgesic Effects

Pyrido[2,3-d]pyrimidines possess antipyretic (fever-reducing) and analgesic (pain-relieving) properties .

Targeting PIM-1 Kinase

PIM-1 kinase is highly expressed in various cancers and influences cell cycle progression, proliferation, and migration. Pyrido[2,3-d]pyrimidines are being explored as potential inhibitors of PIM-1 kinase .

Inhibitors of FGFR3 Tyrosine Kinase

A library of pyrido[2,3-d]pyrimidines has been designed as inhibitors of FGFR3 tyrosine kinase. These compounds interact with an unexploited region of the ATP binding site, offering a novel approach for cancer drug development .

Mecanismo De Acción

Target of Action

The primary targets of 1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione are various kinases, including tyrosine kinase , extracellular regulated protein kinases – ABL kinase , phosphatidylinositol-3 kinase , mammalian target of rapamycin , p38 mitogen-activated protein kinases , BCR-ABL , dihydrofolate reductase , cyclin-dependent kinase , phosphodiesterase , KRAS and fibroblast growth factor receptors . These targets play crucial roles in cell signaling, growth, and proliferation, making them key targets for anticancer agents .

Mode of Action

The compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cell function .

Biochemical Pathways

The affected pathways include those involved in cell growth, proliferation, and survival . By inhibiting the activity of key kinases, the compound disrupts these pathways, leading to a decrease in cell proliferation and an increase in cell death .

Pharmacokinetics

The compound’s broad spectrum of activities suggests that it may have good bioavailability .

Result of Action

The result of the compound’s action is a decrease in cell proliferation and an increase in cell death . This is achieved through the inhibition of key kinases and the disruption of important cell signaling pathways .

Action Environment

The action of 1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be influenced by various environmental factors. For example, the presence of other compounds or drugs may affect its efficacy and stability

Direcciones Futuras

Pyrido[2,3-d]pyrimidine derivatives, including “1-(2-methoxyethyl)-5-(2-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione”, have potential applications in medicinal chemistry, particularly as anticancer agents . Future research could focus on designing new selective, effective, and safe anticancer agents based on this scaffold .

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-5-naphthalen-2-ylpyrido[2,3-d]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3/c1-26-11-10-23-18-17(19(24)22-20(23)25)16(8-9-21-18)15-7-6-13-4-2-3-5-14(13)12-15/h2-9,12H,10-11H2,1H3,(H,22,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVORVWPLOVVAQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=NC=CC(=C2C(=O)NC1=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

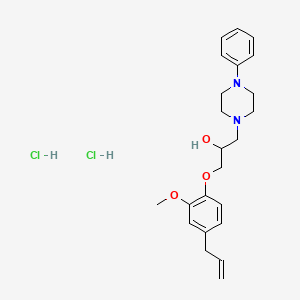

![1-acetyl-4-[4-(benzyloxy)phenyl]piperazine](/img/structure/B4693773.png)

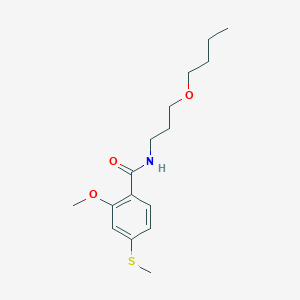

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-N-{1-ethyl-3-[(isobutylamino)carbonyl]-1H-pyrazol-4-yl}-3-piperidinecarboxamide](/img/structure/B4693779.png)

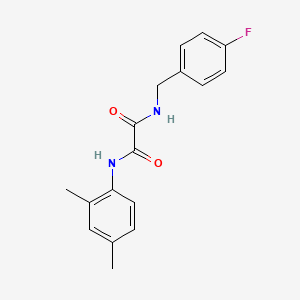

![2-[(4-biphenylyloxy)acetyl]-N-(2,4-difluorophenyl)hydrazinecarboxamide](/img/structure/B4693782.png)

![2-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B4693790.png)

![N-[3-(1-azepanyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B4693809.png)

![N-(1,3-dimethyl-1H-pyrazol-5-yl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4693817.png)

![N-(3-acetylphenyl)-3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylamide](/img/structure/B4693824.png)

![4-[(2,6-dichlorobenzylidene)amino]-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4693831.png)

![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-2-methyl-3-furamide](/img/structure/B4693858.png)

![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-2,4-dimethoxybenzenesulfonamide](/img/structure/B4693867.png)